
1-(3-Methylpiperazin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpiperazin-1-yl)prop-2-en-1-one is a chemical compound with the molecular formula C8H14N2O It is characterized by the presence of a piperazine ring substituted with a methyl group and a propenone moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Methylpiperazin-1-yl)prop-2-en-1-on beinhaltet typischerweise die Reaktion von 3-Methylpiperazin mit Propenon unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels und eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Druck, werden optimiert, um hohe Ausbeuten und Reinheit der Verbindung zu erzielen .
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 1-(3-Methylpiperazin-1-yl)prop-2-en-1-on die großtechnische Synthese unter Verwendung von Durchflussreaktoren beinhalten. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter und eine effiziente Produktion der Verbindung. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Chromatographie, stellt die Isolierung eines hochreinen Produkts sicher, das für verschiedene Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3-Methylpiperazin-1-yl)prop-2-en-1-on unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei den Reaktionen von 1-(3-Methylpiperazin-1-yl)prop-2-en-1-on umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von 1-(3-Methylpiperazin-1-yl)prop-2-en-1-on gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise kann Oxidation Oxide ergeben, Reduktion kann reduzierte Formen erzeugen und Substitutionsreaktionen können zu Derivaten mit verschiedenen funktionellen Gruppen führen .
Wissenschaftliche Forschungsanwendungen
1-(3-Methylpiperazin-1-yl)prop-2-en-1-on hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika verwendet
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Methylpiperazin-1-yl)prop-2-en-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Methylpiperazin-1-yl)propansäure: Ähnlich in der Struktur, aber mit einer Propansäureeinheit anstelle einer Propenoneinheit.
(S)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-on: Das Stereoisomer der Verbindung mit potenziellen Unterschieden in der biologischen Aktivität.
Einzigartigkeit
1-(3-Methylpiperazin-1-yl)prop-2-en-1-on ist einzigartig aufgrund seiner spezifischen Kombination eines Piperazinrings und einer Propenoneinheit. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es für verschiedene Forschungs- und industrielle Anwendungen wertvoll wird .
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-(3-methylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3 |
InChI-Schlüssel |
FTBAUDNVSJSBTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)

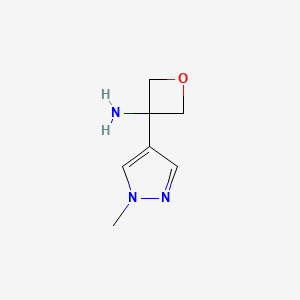

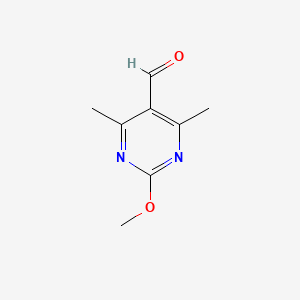
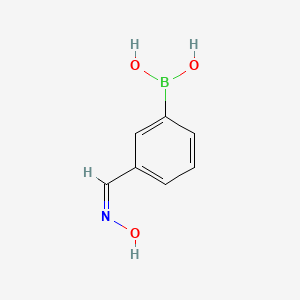
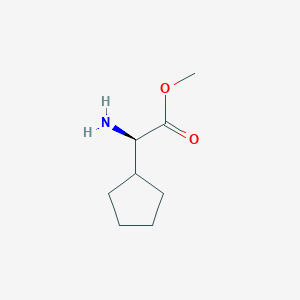
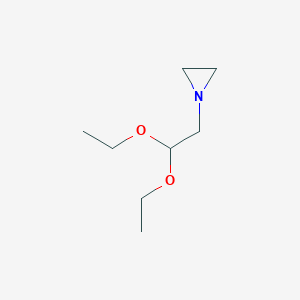

![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)


